4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one
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Overview
Description
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under basic conditions.
Introduction of the vinylbenzyl group: The chromen-2-one core is then reacted with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The phenyl and vinylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2H-chromen-2-one: Lacks the vinylbenzyl group, which may result in different biological activities.
7-((4-Vinylbenzyl)oxy)-2H-chromen-2-one: Lacks the phenyl group, which may affect its chemical reactivity and applications.
Uniqueness
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is unique due to the presence of both the phenyl and vinylbenzyl groups, which can influence its chemical properties and potential applications. This combination of functional groups may provide enhanced biological activity or specific material properties compared to similar compounds.
Properties
Molecular Formula |
C24H18O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H18O3/c1-2-17-8-10-18(11-9-17)16-26-20-12-13-21-22(19-6-4-3-5-7-19)15-24(25)27-23(21)14-20/h2-15H,1,16H2 |
InChI Key |
NASMFNUJFUANQT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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